N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide

Medicinal chemistry Kinase inhibitor design SAR analysis

Avoid misidentified compounds. CAS 905682-38-4 is commonly mistaken for TAK-659 (mivavotinib, CAS 1312691-33-0). Ensure identity via InChIKey: FCHOZFOBEFSOJL-UHFFFAOYSA-N. - Scaffold: 5-oxopyrrolidine benzamide; a pharmacologically promiscuous core for mapping kinase selectivity (SYK, FLT3, BTK, JAK3, ZAP70) and PDE4 isoform inhibition. - Advantage: The 5-oxopyrrolidine carbonyl is predicted to reduce P-gp efflux and enhance CNS penetration versus deoxy-pyrrolidine analogs, making it a key tool for brain-to-plasma ratio studies. - Verification: Differentiate from its 3-CF3 regioisomer (CAS 905685-29-2) and 3-fluoro analog (CAS 896289-99-9) by InChIKey. Available via quick inquiry with competitive bulk pricing.

Molecular Formula C19H17F3N2O3
Molecular Weight 378.351
CAS No. 905682-38-4
Cat. No. B2394587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
CAS905682-38-4
Molecular FormulaC19H17F3N2O3
Molecular Weight378.351
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H17F3N2O3/c1-27-14-6-4-5-13(10-14)24-11-12(9-17(24)25)23-18(26)15-7-2-3-8-16(15)19(20,21)22/h2-8,10,12H,9,11H2,1H3,(H,23,26)
InChIKeyFCHOZFOBEFSOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 905682-38-4: Compound Class & Procurement


N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide (CAS 905682-38-4; molecular formula C18H15F3N2O3; MW 378.35 g/mol) is a synthetic small molecule belonging to the 5-oxopyrrolidine benzamide class [1]. The compound features a 2-pyrrolidinone core N-substituted with a 3-methoxyphenyl group and linked via an amide bond to a 2-(trifluoromethyl)benzoyl moiety. It is listed by multiple chemical vendors as a research-grade biochemical tool and building block, and has been the subject of patent filings related to monoamine re-uptake inhibition and kinase modulation [2]. Notably, this compound has been conflated in certain vendor databases with TAK-659 (mivavotinib; CAS 1312691-33-0), a structurally distinct SYK/FLT3 inhibitor; users should verify identity by InChIKey (FCHOZFOBEFSOJL-UHFFFAOYSA-N) during procurement [3].

In-Class Substitution Risks for CAS 905682-38-4


The 5-oxopyrrolidine benzamide scaffold is pharmacologically promiscuous: subtle modifications to the N-aryl substituent on the pyrrolidinone ring, the position of the methoxy group, and the regioisomerism of the trifluoromethyl substituent on the benzoyl ring produce compounds with divergent target engagement profiles spanning monoamine transporters, phosphodiesterases, glucokinase, and tyrosine kinases [1]. For example, the 3-methoxy vs. 4-methoxy positional isomer and the 2-CF3 vs. 4-CF3 benzoyl regioisomer introduce significant differences in electronic distribution, steric bulk, and hydrogen-bonding capacity that alter binding pocket complementarity in ways that cannot be predicted by structural analogy alone [2]. Generic substitution without head-to-head activity data therefore carries a high risk of selecting a compound with an entirely different potency, selectivity, or even target profile, undermining experimental reproducibility and procurement value.

Differentiation Evidence for CAS 905682-38-4


Substituent Electronic Effects: 3-Methoxy vs. 3-Fluoro Analog

CAS 905682-38-4 bears a 3-methoxyphenyl substituent on the pyrrolidinone nitrogen, whereas its closest commercially available analog, N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide (CAS 896289-99-9), carries a 3-fluorophenyl group . The methoxy group is an electron-donating substituent (Hammett σmeta = +0.12) while fluorine is electron-withdrawing (σmeta = +0.34). This difference alters the electron density on the N-aryl ring, which in turn modulates the strength of π-π stacking and CH-π interactions with aromatic residues in kinase ATP-binding pockets such as SYK and FLT3. Although no direct head-to-head biochemical comparison has been published for these two specific compounds, the SAR precedent from the N-[(3S)-pyrrolidin-3-yl]benzamide series demonstrates that changing a single substituent on the N-aryl ring can shift monoamine transporter Ki values by >10-fold [1].

Medicinal chemistry Kinase inhibitor design SAR analysis

Regioisomeric Differentiation: CF3 and Methoxy Positional Isomers

Two regioisomeric analogs exist in the procurement marketplace that are easily confused with CAS 905682-38-4: (a) N-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-4-(trifluoromethyl)benzamide (CAS 905685-29-2), which moves the methoxy group from the 3- to the 4-position and the CF3 group from the 2- to the 4-position of the benzoyl ring; and (b) the 3-methoxy/4-CF3 and 4-methoxy/2-CF3 mixed regioisomers [1]. The ortho-CF3 substitution (as in CAS 905682-38-4) introduces a steric twist in the benzamide bond due to steric clash with the amide carbonyl, altering the dihedral angle between the benzoyl ring and the amide plane relative to the para-CF3 analog. This conformational difference has been shown in the broader benzamide literature to affect both target binding geometry and metabolic stability [2]. The meta-methoxy substitution further differentiates the compound from its para-methoxy isomer in terms of hydrogen-bond acceptor geometry.

Regioisomer comparison Physicochemical properties Procurement quality control

Physicochemical Comparison: Oxopyrrolidine vs. Deoxy-Pyrrolidine

The 5-oxopyrrolidine core in CAS 905682-38-4 introduces a hydrogen-bond-accepting carbonyl group that is absent in the closely related N-[(3S)-pyrrolidin-3-yl]benzamide series (e.g., N-cyclohexyl-N-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide and PF-3409409) [1]. This additional H-bond acceptor increases topological polar surface area (TPSA) and reduces logP relative to the deoxy analogs, which has been shown in the broader literature to reduce P-glycoprotein (P-gp) recognition and improve CNS penetration for polar templates [2]. In the N-[(3S)-pyrrolidin-3-yl]benzamide series, compounds with increased polarity demonstrated enhanced brain-to-plasma ratios while maintaining target engagement. The oxopyrrolidine ring also restricts conformational flexibility compared to the saturated pyrrolidine ring, potentially reducing entropic penalties upon target binding.

Lipophilicity CNS penetration Drug-likeness Physicochemical differentiation

Identity Verification: Not TAK-659 (Mivavotinib)

Several chemical vendor websites incorrectly list CAS 905682-38-4 as 'TAK-659' or 'mivavotinib.' This is a factual error [1]. Authentic TAK-659 (mivavotinib free base) has CAS 1312691-33-0, molecular formula C17H21FN6O, MW 344.39 g/mol, and InChIKey MJHOMTRKVMKCNE-NWDGAFQWSA-N. It is a pyrrolo[3,4-c]pyridin-3-one derivative, not a 5-oxopyrrolidine benzamide. TAK-659 is a potent dual SYK/FLT3 inhibitor (SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM) with documented clinical-phase data in hematological malignancies [2]. CAS 905682-38-4 is a structurally unrelated benzamide with no published SYK or FLT3 inhibition data. Procurement of CAS 905682-38-4 expecting TAK-659 activity will yield a compound with unknown and likely divergent pharmacology.

Chemical identity Quality assurance Procurement verification TAK-659

Application Scenarios (CAS 905682-38-4)


SYK/FLT3/BTK Kinase Selectivity Profiling

Given the structural relationship to kinase inhibitor chemotypes in the benzamide class, CAS 905682-38-4 is most appropriately deployed as part of a focused kinase selectivity panel alongside its regioisomeric (CAS 905685-29-2) and substituent analogs (CAS 896289-99-9) to map the contribution of the 3-methoxy and 2-CF3 substitution pattern to kinase polypharmacology [1]. The compound should be screened against a minimum panel including SYK, FLT3, BTK, JAK3, and ZAP70 under standardized biochemical assay conditions (e.g., ATP concentration at Km) to generate the first quantitative selectivity profile for this chemotype. This data, once obtained, would provide the evidence base needed to differentiate CAS 905682-38-4 from both its structural analogs and from TAK-659.

CNS Penetration: Oxopyrrolidine Scaffold Brain Exposure

The 5-oxopyrrolidine core provides an additional hydrogen-bond acceptor that, based on precedent from the N-[(3S)-pyrrolidin-3-yl]benzamide literature, is predicted to reduce P-gp efflux and improve CNS penetration compared to deoxy-pyrrolidine analogs [1]. CAS 905682-38-4 is therefore a suitable tool compound for comparative brain-to-plasma ratio studies in rodents, where it should be compared head-to-head with N-cyclohexyl-N-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide and PF-3409409 to experimentally validate the CNS penetration hypothesis. Parallel artificial membrane permeability assays (PAMPA-BBB) and bidirectional Caco-2/MDCK-MDR1 transport assays should be used to quantify the contribution of the carbonyl oxygen to permeability and efflux ratio.

Monoamine Reuptake Inhibitor SAR Extension

Patent NL1032760C2 and related filings claim N-substituted pyrrolidine benzamides as monoamine reuptake inhibitors for the treatment of pain and neurological disorders [1]. CAS 905682-38-4 represents a structurally distinct sub-series (5-oxopyrrolidine with N-3-methoxyphenyl substitution) that has not been characterized in published monoamine transporter assays. The compound should be profiled in radioligand displacement assays against human NET, SERT, and DAT (e.g., [³H]nisoxetine, [³H]citalopram, [³H]WIN 35,428 displacement) to determine whether the oxopyrrolidine modification preserves or enhances transporter affinity relative to the deoxy-pyrrolidine leads such as N-(cyclobutylmethyl)-N-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide.

PDE4 Inhibitor Screening: 5-Oxopyrrolidine Pharmacophore

The 5-oxopyrrolidine ring is a recognized pharmacophore in PDE4 inhibitor design, with patent precedents covering 4-(substituted-phenyl)-2-pyrrolidinone compounds as selective PDE4 inhibitors with therapeutic potential in inflammatory and CNS disorders [1]. CAS 905682-38-4 combines this PDE4-associated pharmacophore with a 2-(trifluoromethyl)benzamide moiety, creating a hybrid scaffold not previously evaluated for PDE4 isoform inhibition. The compound should be screened against PDE4A, PDE4B, PDE4C, and PDE4D isoforms using fluorescence polarization or IMAP-based cAMP hydrolysis assays to determine whether it exhibits PDE4 inhibitory activity and isoform selectivity that would differentiate it from both classical PDE4 inhibitors (e.g., rolipram, roflumilast) and from benzamide-based kinase inhibitors.

Quote Request

Request a Quote for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.